CYP2E1 Inhibitory Potency and Isoform Selectivity Profile of Q11
1-(Isothiazol-3-yl)ethan-1-one (Q11) exhibits an IC50 of 1.32 μM against CYP2E1, establishing its potency as a tool compound for probing this specific cytochrome P450 isoform [1]. Critically, Q11 demonstrates quantifiable selectivity: at 10 μM concentration, it inhibits CYP2E1 activity by approximately 80% while showing less than 10% inhibition of CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 [1]. In contrast, the widely used CYP2E1 inhibitor chlormethiazole exhibits sedative properties and broader isoform interactions that limit its utility as a clean probe. The selectivity window—approximately 8-fold higher inhibition of CYP2E1 versus other major CYP isoforms at 10 μM—enables researchers to attribute observed biological effects specifically to CYP2E1 inhibition rather than off-target cytochrome P450 modulation.
| Evidence Dimension | Cytochrome P450 isoform inhibition selectivity |
|---|---|
| Target Compound Data | IC50 = 1.32 μM against CYP2E1; at 10 μM: ~80% CYP2E1 inhibition, <10% inhibition of CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 |
| Comparator Or Baseline | CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 activity measured under identical assay conditions |
| Quantified Difference | At 10 μM, CYP2E1 inhibition exceeds other CYP isoforms by ≥8-fold (80% vs. <10%) |
| Conditions | In vitro cytochrome P450 inhibition assay using human recombinant CYP isoforms; fluorogenic substrates |
Why This Matters
This selectivity profile is essential for researchers requiring a specific CYP2E1 probe; using a non-selective alternative would introduce confounding off-target CYP inhibition that obscures interpretation of oxidative stress and drug metabolism studies.
- [1] Gao N, Chen J, Li Y, et al. Discovery of CYP2E1 as a novel target in rheumatoid arthritis and validation by a new specific CYP2E1 inhibitor. Biochem Pharmacol. 2024;229:116501. doi:10.1016/j.bcp.2024.116501. View Source
